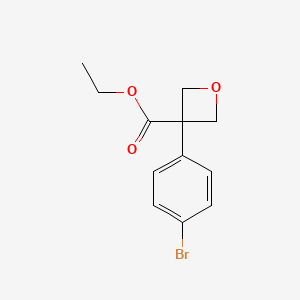

Ethyl 3-(4-bromophenyl)oxetane-3-carboxylate

描述

属性

IUPAC Name |

ethyl 3-(4-bromophenyl)oxetane-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO3/c1-2-16-11(14)12(7-15-8-12)9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFVHSIQHSRQYIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(COC1)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Formation of the Intermediate

The initial step involves condensing 4-bromobenzaldehyde with ethyl oxetane-3-carboxylate under basic conditions. Sodium hydride deprotonates the aldehyde, enabling nucleophilic attack by the oxetane carboxylate. This forms a tetrahedral intermediate, which collapses to yield a β-hydroxy ester.

Mechanistic Insight :

This intermediate undergoes cyclization to form the oxetane ring.

Cyclization to Form the Oxetane Ring

Cyclization is achieved via reflux in THF or DCM, often requiring 12–24 hours. The reaction proceeds through a 4-endo-trig pathway , favored by the steric and electronic properties of the intermediate.

Reaction Conditions :

Esterification and Final Product Isolation

The cyclized product undergoes esterification with ethanol in the presence of H₂SO₄. This step ensures the ethyl ester group is retained, critical for downstream applications. Purification via silica gel chromatography or recrystallization from ethanol yields the final compound with >97% purity.

Optimization of Reaction Conditions

Solvent and Temperature Effects

THF outperforms DCM in cyclization due to its higher boiling point and better stabilization of intermediates. Yields drop by 15–20% in DCM at equivalent temperatures.

Base Selection

Sodium hydride provides superior reactivity compared to K₂CO₃, but requires strict anhydrous conditions. Industrial protocols often use K₂CO₃ for cost and safety reasons, albeit with a 10% yield penalty.

Catalytic Additives

The addition of catalytic tetrabutylammonium bromide (TBAB) enhances cyclization rates by 30%, likely via phase-transfer mechanisms.

Industrial-Scale Production Methods

Large-scale synthesis employs continuous flow reactors to improve heat and mass transfer. Key modifications include:

-

In-line purification using simulated moving bed (SMB) chromatography, reducing solvent use by 40%.

-

Waste minimization : Bromide byproducts are recovered and recycled, aligning with green chemistry principles.

Analytical Techniques for Characterization

Nuclear Magnetic Resonance (NMR) :

Infrared Spectroscopy (IR) :

-

Strong absorbance at 1720 cm⁻¹ (C=O stretch) and 670 cm⁻¹ (C-Br vibration).

High-Performance Liquid Chromatography (HPLC) :

Challenges and Troubleshooting

Side Reactions

化学反应分析

Types of Reactions: Ethyl 3-(4-bromophenyl)oxetane-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reduction of the ester group can yield alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium on carbon).

Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).

Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).

Major Products:

Substitution: Derivatives with different functional groups replacing the bromine atom.

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

科学研究应用

Synthetic Methodologies

Several synthetic routes are employed to produce Ethyl 3-(4-bromophenyl)oxetane-3-carboxylate. Common methods include:

- Cycloaddition Reactions : Utilizing [2+2] cycloaddition reactions to form oxetanes.

- Esterification Processes : Involving the reaction of carboxylic acids with alcohols under acidic conditions.

- Photoredox Catalysis : Recent studies have highlighted the use of visible light-mediated photoredox catalysis to facilitate decarboxylative alkylation reactions involving oxetanes .

Antimicrobial Activity

Research indicates that compounds similar to this compound may exhibit antimicrobial properties, particularly against pathogens such as Mycobacterium tuberculosis. Preliminary data suggest that structural modifications can enhance activity against these bacteria .

Structure-Activity Relationships (SAR)

The compound's structure allows for modifications that can lead to improved pharmacological profiles. For instance, the incorporation of different substituents on the phenyl ring can significantly influence biological activity and selectivity against specific targets .

Biological Interactions

This compound's interactions with biological receptors or enzymes are crucial for understanding its pharmacodynamics and pharmacokinetics. Studies have shown that compounds with similar structures can affect cellular pathways, suggesting potential therapeutic applications in treating various diseases.

Material Science Applications

In materials science, the unique properties of oxetanes make them valuable as building blocks for polymers and other materials. The ability to modify the oxetane ring allows for the development of materials with tailored properties, such as increased thermal stability and mechanical strength.

Comparative Analysis with Related Compounds

A comparison of this compound with structurally similar compounds reveals significant differences in reactivity and biological activity:

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| Ethyl 3-(4-chlorophenyl)oxetane-3-carboxylate | Oxetane | Chlorine substituent |

| Ethyl 3-(phenyl)oxetane-3-carboxylate | Oxetane | No halogen, simpler structure |

| Ethyl 3-(4-methylphenyl)oxetane-3-carboxylate | Oxetane | Methyl substituent |

The bromine substituent in this compound enhances its electrophilic character compared to other analogs .

Case Studies

- Antimycobacterial Screening : A study involving high-throughput screening of a chemical library identified promising candidates with structural similarities to this compound for targeting M. tuberculosis .

- Polymer Development : Research has demonstrated the potential of oxetanes in creating novel polymeric materials with enhanced properties through controlled polymerization techniques .

作用机制

The mechanism of action of ethyl 3-(4-bromophenyl)oxetane-3-carboxylate is not fully understood, but it is believed to interact with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which may lead to the formation of reactive intermediates that interact with biological macromolecules . These interactions can result in the modulation of enzymatic activities or disruption of cellular processes, contributing to the compound’s biological effects.

相似化合物的比较

Positional Isomers

Impact : The para-bromo substitution in the target compound enhances electronic effects (e.g., electron-withdrawing) compared to meta isomers, influencing reactivity in cross-coupling reactions.

Functional Group Variants

Impact : The ethyl ester in the target compound improves lipophilicity (LogP ~1.8) compared to the carboxylic acid, enhancing membrane permeability in drug design .

Core Ring Modifications

Impact : The oxetane ring in the target compound offers a balance of strain and stability, making it suitable for controlled ring-opening reactions.

Bioactive Analogs

Impact : The bromophenyl group is a common pharmacophore, but the oxetane ring in the target compound may reduce toxicity (e.g., lower severity index compared to indomethacin) .

Data Tables

Table 1: Physicochemical Properties

| Property | Ethyl 3-(4-bromophenyl)oxetane-3-carboxylate | 3-(4-Bromophenyl)oxetane-3-carboxylic acid | 3-(4-Bromophenyl)-3-methyloxetane |

|---|---|---|---|

| Molecular Formula | C₁₂H₁₃BrO₃ | C₁₀H₉BrO₃ | C₉H₉BrO |

| Molecular Weight (g/mol) | 284.00 | 257.08 | 213.07 |

| LogP | ~1.8 | ~1.2 | ~2.5 |

| Ring Strain Energy (kJ/mol) | 107 | 107 | 107 |

生物活性

Ethyl 3-(4-bromophenyl)oxetane-3-carboxylate is a compound characterized by its unique oxetane ring structure and a bromophenyl substituent. This combination contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C₁₂H₁₃BrO₃

- Molecular Weight : 285.13 g/mol

- Structure : The compound features a four-membered cyclic ether (oxetane) and a bromophenyl group, which enhances its reactivity.

The biological activity of this compound is believed to stem from its ability to interact with various biological targets. The bromophenyl group can facilitate π-π stacking interactions with aromatic residues in proteins, while the oxetane ring may undergo ring-opening reactions, generating reactive intermediates that can modulate specific molecular targets.

Biological Activity Overview

Preliminary studies indicate that compounds similar to this compound may interact with biological receptors or enzymes, influencing cellular pathways. However, detailed research is still required to elucidate the specific interactions and mechanisms of action for this compound.

1. Interaction Studies

Research has shown that the compound can serve as a probe in chemical biology studies, helping to investigate biological pathways and molecular interactions. For instance, it has been utilized in studies focusing on oxidative phosphorylation (OXPHOS) complexes, which are crucial for cellular metabolism and energy production .

2. Synthesis and Yield

The synthesis of this compound typically involves the reaction of 4-bromobenzaldehyde with ethyl oxetane-3-carboxylate under basic conditions. The cyclization process is carried out in solvents like tetrahydrofuran (THF), yielding significant amounts of the desired product.

| Compound | Yield (%) | Notable Features |

|---|---|---|

| This compound | ~61% | Reactive oxetane ring |

| Mthis compound | ~63% | Similar structure, different substituent |

3. Pharmacological Implications

The compound's potential applications extend into pharmaceuticals, where it may influence drug design strategies targeting specific diseases. Its structural features suggest possible interactions with enzymes involved in various metabolic pathways, although comprehensive pharmacokinetic studies are necessary .

常见问题

Q. What are the common synthetic routes for Ethyl 3-(4-bromophenyl)oxetane-3-carboxylate, and how are intermediates purified?

this compound is synthesized via multi-step organic reactions, often involving β-dicarbonyl intermediates. For example, Paal-Knorr cyclization using β-dicarbonyl compounds (e.g., ethyl 2-acetyl-4-(4-bromophenyl)-4-oxobutanoate) with primary amines can yield pyrrole derivatives, which are further functionalized . Purification typically involves silica gel column chromatography with gradients of ethyl acetate/hexanes, as demonstrated in the isolation of tert-butyl 3-(4-bromophenyl)-2-oxobutanoate (48% yield) . Reaction monitoring via TLC and solvent removal under reduced pressure are standard practices.

Q. How is the compound characterized structurally, and which analytical techniques are prioritized?

X-ray crystallography is the gold standard for structural elucidation. Software like SHELXL (for refinement) and ORTEP-III (for visualizing thermal ellipsoids) are widely used . NMR (¹H/¹³C), FT-IR, and HRMS (e.g., ESI-MS) validate functional groups and molecular weights. For crystalline derivatives, puckering parameters (Q, θ, φ) calculated using Cremer-Pople coordinates quantify ring conformations .

Q. What safety protocols are critical when handling this compound?

Standard chemical hygiene practices apply: use impervious gloves, safety glasses, and lab coats. Avoid inhalation of dust or vapors. Work in a fume hood, and wash hands after handling. Safety data for brominated analogs recommend respirators in high-concentration environments .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., disorder, multiple conformers) be resolved during structure refinement?

Crystallographic disorder, as seen in cyclohexenone derivatives , is modeled using partial occupancy ratios. Refinement in SHELXL allows for split positions and restrained thermal parameters. Validation tools like PLATON or CCDC’s Mercury assess geometric plausibility . For example, in a study of ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate, disorder was resolved by refining two independent molecules with distinct puckering conformations (envelope vs. screw-boat) .

Q. What methodologies optimize the compound’s stability in metabolic or pharmacokinetic studies?

Stability assays in biological matrices (e.g., rat brain synaptosomes) use RP-HPLC with UV detection. Method validation includes spiking studies to confirm absence of metabolite peaks and retention time consistency. For instance, ethyl pyrrole carboxylate analogs showed no degradation under optimized conditions (pH 7.4, 37°C) . Degradation pathways (hydrolysis, oxidation) are identified via LC-MS/MS fragmentation patterns.

Q. How do reaction conditions influence yield in multi-step syntheses involving this compound?

Yield variability arises from competing side reactions (e.g., over-alkylation). In the synthesis of pyrrole hydrazones, refluxing in chloroform for 48 hours with 2-chlorobenzothiazole achieved 52% yield, while shorter durations led to incomplete coupling . Catalytic additives (e.g., DMAP) or solvent polarity adjustments (e.g., switching from ethanol to DMF) can enhance regioselectivity.

Q. What computational approaches predict metabolic sites or regioselectivity in derivatives?

Density Functional Theory (DFT) calculates frontier molecular orbitals to predict reactive sites. For a pyrrole-based analog, metabolic soft spots (e.g., ester hydrolysis, bromophenyl oxidation) were identified using docking simulations with cytochrome P450 enzymes . Experimental validation via isotopic labeling (e.g., ¹⁴C-tracing) confirms computational predictions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。